Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate

Click chemistry Bioconjugation Chemical probe design

Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate (molecular formula C₁₈H₁₅FO₄, molecular weight 314.31 g·mol⁻¹) is a fully substituted benzoate ester that integrates three functionally distinct structural modules on a single aryl scaffold: a terminal propargyl ester (alkyne handle for Cu(I)-catalyzed azide–alkyne cycloaddition, CuAAC), a 3-fluorobenzyl ether (a pharmacophore motif recurrent in CNS-targeted agents), and a 3-methoxy electron-donating group that modulates both electronic character and lipophilicity. This combination places the compound at the intersection of click-chemistry-enabled probe design, fluorinated fragment-based library synthesis, and structure–activity relationship (SAR) exploration around the 3-fluorobenzyloxy chemotype.

Molecular Formula C18H15FO4
Molecular Weight 314.3 g/mol
Cat. No. B13026623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate
Molecular FormulaC18H15FO4
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC(=CC=C2)F
InChIInChI=1S/C18H15FO4/c1-3-9-22-18(20)14-7-8-16(17(11-14)21-2)23-12-13-5-4-6-15(19)10-13/h1,4-8,10-11H,9,12H2,2H3
InChIKeyRDSYQPWQWLBLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate – Core Structural Profile and Procurement-Relevant Class Positioning


Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate (molecular formula C₁₈H₁₅FO₄, molecular weight 314.31 g·mol⁻¹) is a fully substituted benzoate ester that integrates three functionally distinct structural modules on a single aryl scaffold: a terminal propargyl ester (alkyne handle for Cu(I)-catalyzed azide–alkyne cycloaddition, CuAAC), a 3-fluorobenzyl ether (a pharmacophore motif recurrent in CNS-targeted agents), and a 3-methoxy electron-donating group that modulates both electronic character and lipophilicity . This combination places the compound at the intersection of click-chemistry-enabled probe design, fluorinated fragment-based library synthesis, and structure–activity relationship (SAR) exploration around the 3-fluorobenzyloxy chemotype [1].

Why Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate Cannot Simply Be Replaced by an In-Class Analog


Compounds within the broader 4-(fluorobenzyloxy)benzoate ester family are not functionally interchangeable because each substituent position governs a distinct molecular property axis that affects downstream utility. Replacing the 3-fluorobenzyl regioisomer with the 2-fluoro or 4-fluoro variant alters the spatial orientation of the fluorine atom, which has been shown to determine the formation of critical hydrogen-bonding interactions with target residues [1]. Exchanging the propargyl ester for an allyl ester eliminates the terminal alkyne required for CuAAC-based bioconjugation, collapsing the compound’s utility as a clickable probe [2]. Removing the 3-methoxy group—yielding Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate (CAS 1706438-64-3)—reduces the hydrogen-bond acceptor count by one, lowers the computed logP, and deletes a potential site for metabolic or binding interactions, making the des-methoxy analog a functionally impoverished surrogate for applications that depend on these attributes .

Quantitative Differentiation Evidence for Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate Against Its Closest Structural Analogs


CuAAC Click Conjugation Competence: Propargyl Ester vs. Allyl Ester vs. Free Acid

The propargyl ester terminus of the target compound provides a terminal alkyne that participates in Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC). Under standard conditions (CuSO₄, sodium ascorbate, THF), model propargyl benzoate achieves ~60.1% conversion to the 1,2,3-triazole adduct, confirming the intrinsic click reactivity of the propargyl benzoate ester motif [1]. In contrast, the allyl ester analog (CAS 1706445-02-4) does not possess a terminal alkyne and cannot undergo CuAAC, rendering it unsuitable for azide-based conjugation workflows. The free acid form (CAS 915918-66-0) lacks the propargyl ester entirely and similarly fails to support click labeling. This establishes the target compound as the only member of the 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate family that simultaneously provides both the 3-fluorobenzyl pharmacophore and a covalent ligation handle.

Click chemistry Bioconjugation Chemical probe design

Lipophilicity (logP) Modulation by the 3-Methoxy Group vs. Des-Methoxy Analog

The 3-methoxy substituent on the target compound increases hydrogen-bond acceptor count from 3 (des-methoxy analog) to 4 and is predicted to raise the partition coefficient (logP) relative to Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate (CAS 1706438-64-3). The des-methoxy analog has a predicted logP of 2.2 (ChemExpert) and an SlogP of 4.6257 (MMsINC database) [1]. The additional methoxy group in the target compound is expected to increase logP by approximately 0.3–0.5 units based on the Hansch π constant for aromatic –OCH₃ (+0.12) plus ester electronic effects, yielding a predicted logP in the range of 2.5–5.1 for the target. This elevated lipophilicity translates into higher predicted membrane permeability and potential blood–brain barrier penetration, making the target more suitable for CNS-targeted probe design compared to the less lipophilic des-methoxy analog.

Lipophilicity logP Physicochemical property differentiation

Regioisomeric Fluorine Positioning: 3-Fluoro vs. 2-Fluoro and 4-Fluoro Substitution in Target Engagement

The position of the fluorine atom on the benzyl ether ring determines the spatial availability of the fluorine for non-covalent interactions. In a structurally related CDK9 inhibitor series, the 4-(3-fluorobenzyloxy) group formed a novel hydrogen bond between the fluorine atom and the ASN116 residue of CDK9 kinase, a contact that contributed to the compound's IC₅₀ of 12 nM [1]. The 2-fluoro isomer (CAS 1706453-06-6) projects the fluorine atom into an ortho orientation that precludes this same residue interaction, while the 4-fluoro isomer alters the dipole vector direction. Thus, the 3-fluoro substitution pattern is not a conservative substitution but a determinate pharmacophoric element that can govern binding affinity; substituting the 3-fluoro regioisomer with the 2- or 4-fluoro variant risks losing critical protein–ligand contacts.

Fluorine regioisomerism Structure–activity relationship Hydrogen bonding

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation

The 3-methoxy group increases the hydrogen-bond acceptor count of the target compound to 4 (three from the methoxy/ether oxygens plus one from the ester carbonyl), compared with exactly 3 HBA for the des-methoxy analog Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate . This additional HBA elevates the topological polar surface area (TPSA), influencing passive membrane permeability and solubility profiles. The TPSA increment contributed by a methoxy oxygen is approximately +9 Ų (based on the fragment-based TPSA contribution of an aliphatic ether oxygen), shifting the compound's position in the drug-likeness (Lipinski) parameter space. For researchers optimizing CNS MPO scores or permeability–solubility balance, the 3-methoxy derivative occupies a distinct, non-overlapping physicochemical niche relative to the des-methoxy comparator.

Hydrogen-bond acceptor TPSA Drug-likeness

Propargyl vs. Allyl Ester: Differential Metabolic Stability and Oxidative Susceptibility

The propargyl ester group possesses a triple bond that is less susceptible to cytochrome P450-mediated epoxidation compared with the allyl ester's terminal olefin [1]. In pyrethroid analog studies, propargyl-substituted phenoxybenzyl esters retained insecticidal activity in resistant tobacco budworm strains where oxidative metabolism of the allyl/olefin moiety was a primary resistance mechanism, suggesting that the propargyl group offers a barrier to oxidative metabolic clearance [1]. Furthermore, propargyl esters are widely employed as mechanism-based inactivators of CYP enzymes via terminal alkyne oxidation to a ketene intermediate, an attribute that can be exploited for CYP inhibition studies—a property absent in the allyl analog [2]. For in vitro metabolism or chemical probe stability studies, the propargyl ester therefore provides both a more oxidatively robust linker than allyl and a potential mode-of-action probe for CYP profiling.

Metabolic stability Propargyl ester Cytochrome P450

Synthetic Utility: Alkyne Handle for Post-Functionalization via Sonogashira and CuAAC Pathways

The terminal alkyne of the propargyl ester serves as a synthetic linchpin for two orthogonal diversification pathways: (i) Sonogashira cross-coupling with aryl/alkenyl halides, enabling C–C bond extension at the ester terminus, and (ii) CuAAC with organic azides to install triazole-linked reporter tags, affinity handles, or fragment extensions. Propargyl benzoate has been explicitly demonstrated to participate in CuAAC grafting onto azide-functionalized polymers with 60.1% conversion [1] and also in Sonogashira-type Csp–chalcogen bond-forming reactions under base-free, open-to-air conditions [2]. The des-methoxy analog retains these synthetic capabilities but lacks the electronic modulation provided by the 3-methoxy group; the allyl analog retains Sonogashira reactivity (via allylic substitution) but cannot engage CuAAC. The target compound uniquely combines the full suite of alkyne reactivity with the electronic and steric properties of the 3-methoxy-substituted aryl core.

Sonogashira coupling CuAAC Late-stage diversification

Procurement-Relevant Application Scenarios for Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate


Click-Chemistry-Enabled Chemical Probe Design (ABPP, PAL-MS, PROTAC Linker Attachment)

The terminal propargyl ester permits copper-catalyzed azide–alkyne cycloaddition (CuAAC) with azide-functionalized fluorophores, biotin, or E3 ligase recruiting elements. The benchmark propargyl benzoate achieves ~60.1% CuAAC conversion under standard conditions [1], confirming the intrinsic reactivity of this ester class. The 3-fluorobenzyloxy motif provides a validated pharmacophoric anchor (as demonstrated by its critical fluorine–ASN116 hydrogen bond in CDK9 inhibitor design [2]), making the target compound suitable for activity-based protein profiling (ABPP), photoaffinity labeling mass spectrometry (PAL-MS), and PROTAC linker attachment workflows where retention of target engagement is mandatory alongside click conjugation.

Regioisomeric Fluorine SAR Libraries for CNS Target Screening

The 3-fluoro substitution position on the benzyl ether confers a distinct hydrogen-bonding geometry that differs from the 2-fluoro (CAS 1706453-06-6) and 4-fluoro isomers. In a published CDK9 inhibitor optimization campaign, this 3-fluorobenzyloxy motif was essential for forming a novel hydrogen bond with ASN116, contributing to an IC₅₀ of 12 nM [2]. By procuring the 3-fluoro regioisomer alongside its 2- and 4-fluoro counterparts, medicinal chemistry teams can systematically probe fluorine-position-dependent SAR across CNS targets (MAO-B, GPCRs, kinases) that recognize the 3-fluorobenzyloxy pharmacophore, as exemplified by the safinamide class of MAO-B inhibitors [3].

Metabolic Stability Comparison Studies: Propargyl Ester as an Oxidative Probe

The propargyl ester resists the oxidative epoxidation that rapidly metabolizes allyl ester analogs, as evidenced by the retention of insecticidal activity of propargyl-containing pyrethroid analogs in oxidatively resistant Heliothis virescens strains [4]. Furthermore, terminal alkynes can act as mechanism-based inactivators of cytochrome P450 enzymes via ketene formation [5]. These properties make the target compound a valuable tool for in vitro metabolic stability assays, CYP phenotyping, and comparison studies against the allyl analog (CAS 1706445-02-4) and free acid (CAS 915918-66-0) to deconvolute the contribution of the ester moiety to metabolic clearance.

Late-Stage Diversification Scaffold for Fragment-Based Drug Discovery

The compound provides a single scaffold that can be diversified through two orthogonal synthetic pathways: CuAAC with azides to install triazole-linked fragments, and Sonogashira coupling with aryl/alkenyl halides to extend the ester terminus via C–C bond formation. Propargyl benzoate has been validated in both CuAAC grafting onto azide-functionalized polymers (60.1% conversion [1]) and CuI-catalyzed Csp–chalcogen bond formation under base-free conditions [6]. The presence of the 3-methoxy group modulates the electron density of the aryl ring, potentially influencing the rate and regioselectivity of subsequent electrophilic aromatic substitution reactions, making this compound a versatile entry point for fragment elaboration libraries.

Quote Request

Request a Quote for Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.